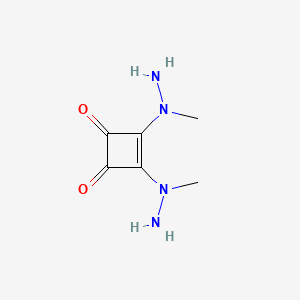![molecular formula C9H4Cl2N4 B1607864 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile CAS No. 3780-83-4](/img/structure/B1607864.png)
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile
Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile is a chemical compound with the molecular formula C9H4Cl2N4 and a molecular weight of 239.06 . It is also known by other names such as [2-(3,5-Dichlorophenyl)hydrazinylidene]propane-1,3-dinitrile and 2-[(3,5-Dichlorophenyl)hydrazono]malononitrile .
Molecular Structure Analysis
The molecular structure of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile consists of 9 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms . The exact structure and arrangement of these atoms are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile include a melting point of 192°C and a predicted boiling point of 343.9±52.0°C . The compound has a predicted density of 1.40±0.1 g/cm3 and a predicted pKa of 5.24±0.10 .Scientific Research Applications
Synthesis of Polyfunctional and Heterocyclic Derivatives
- Malononitrile reacts with ethyl cyanoacetate to yield a polyfunctional substituted pyridine derivative. This derivative further reacts with various reagents like aniline, hydrazines, and aromatic aldehydes to produce condensed products. Its active methylene component couples with benzenediazonium chloride to generate a phenylhydrazone derivative, which easily cyclizes to form a pyrido[2,3-d]pyridazine derivative, indicating its utility in synthesizing fused heterocyclic derivatives (R. Mohareb & S. M. Fahmy, 1985).
Antimicrobial Activity and Absorption Characteristics of Novel Heterocyclic Disazo Dyes
- Novel heterocyclic disazo dyes synthesized from 2-arylhydrazono-3-ketiminobutyronitriles exhibit detailed antimicrobial activity and absorption characteristics. These compounds were synthesized through cyclization of arylhydrazono derivatives with hydrazine monohydrate, followed by diazotization and coupling with malononitrile (F. Karcı et al., 2009).
Preparation and Antimicrobial Activities of Indole Containing Derivatives
- 2-Arylhydrazononitriles serve as key synthons for preparing a variety of new, uniquely substituted heterocyclic substances with promising antimicrobial activities. This includes reactions with hydroxylamine hydrochloride and cyanoacetic acid, leading to various derivatives showing significant antimicrobial activities against a range of microbial organisms (H. Behbehani et al., 2011).
Nucleophilic Addition to Malononitrileoxime
- The chemistry of malononitrileoxime with nucleophiles like hydroxylamine, methoxylamine, and hydrazine showcases the formation of corresponding amidoximes and amidrazones. This indicates its potential in synthesizing a variety of functionalized derivatives through nucleophilic addition (Arulsamy & Bohle, 2000).
Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives
- The synthesis of new fused pyrazolo[1,5-a]pyrimidine from 5-aminopyrazole, incorporating p-chloroaniline, demonstrates a key intermediate for synthesizing these derivatives. These compounds were evaluated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells, showing potential as anticancer agents (W. M. Al-Adiwish et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[(3,5-dichlorophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-6-1-7(11)3-8(2-6)14-15-9(4-12)5-13/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBDYEGXPRAQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371098 | |
| Record name | (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile | |
CAS RN |
3780-83-4 | |
| Record name | (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)









